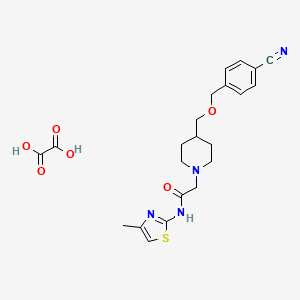

![molecular formula C25H24N4O3S B2484443 4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide CAS No. 1207015-69-7](/img/structure/B2484443.png)

4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities. The interest in such compounds often lies in their synthesis, characterization, and evaluation for various applications, including but not limited to, pharmacological activities.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds with similar complex structures, involves multi-step chemical processes that often require specific conditions for successful outcomes. For instance, the synthesis of related benzamide and thiazole derivatives has been reported, where various substituted benzamides were synthesized using non-steroidal anti-inflammatory drugs as starting materials, highlighting the potential for biological applications (Saeed et al., 2015).

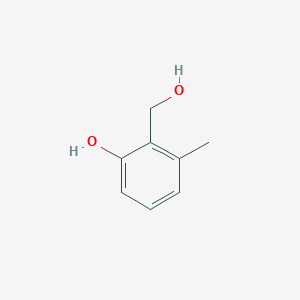

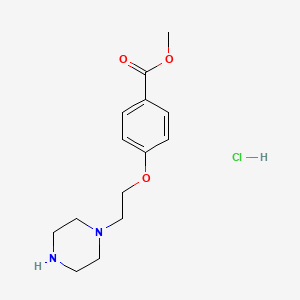

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential interactions. X-ray diffraction studies, for example, have been used to establish the crystal structures of similar compounds, providing insights into their molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding and π-π interactions (Sharma et al., 2016).

Scientific Research Applications

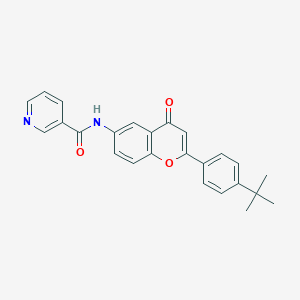

Anticonvulsant Activity

4-Amino-N-(2,6-dimethylphenyl)benzamide, a related compound, is a potent anticonvulsant benzamide. New derivatives of this compound have been synthesized and evaluated in various anticonvulsant models, showing superior efficacy compared to phenytoin in the maximal electroshock seizure test, but inactive in other seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).

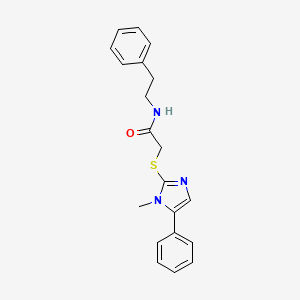

Antiviral Activity

In the context of antiviral research, derivatives of 4-nitro-1H-imidazole, a structurally related compound, have been synthesized and evaluated for their anti-HIV activity. These compounds represent potential non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

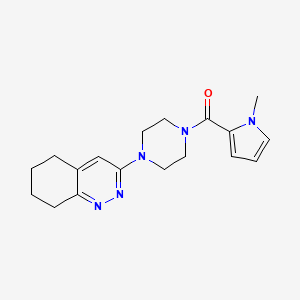

Cardiac Electrophysiological Activity

Compounds with the 1H-imidazol-1-yl moiety, closely related to the queried chemical, exhibit significant cardiac electrophysiological activity. These compounds show potency comparable to known selective class III agents in in vitro cardiac assays (Morgan et al., 1990).

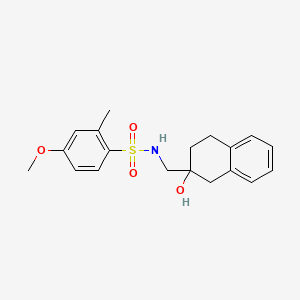

Anti-inflammatory and Anti-oxidant Activities

Studies on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which are structurally similar, have shown anti-inflammatory activity. Some of these compounds also exhibited no adverse effect on myocardial function (Lynch et al., 2006).

Antimicrobial and Antitumor Activities

A variety of related imidazole and benzamide derivatives have been synthesized and evaluated for antimicrobial and antitumor activities. These include studies on thiosemicarbazide derivatives and fused 1,3,4-thiadiazoles (Elmagd et al., 2017; Hamama et al., 2013), as well as benzothiazole derivatives studied for their corrosion inhibition properties (Hu et al., 2016).

properties

IUPAC Name |

4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-17-5-3-6-18(2)23(17)28-22(30)16-33-25-26-12-13-29(25)20-10-8-19(9-11-20)24(31)27-15-21-7-4-14-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIIRJPVVHCRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)